molecular formula C26H21N2P B3419049 1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole CAS No. 1357398-59-4

1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole

Cat. No.: B3419049
CAS No.: 1357398-59-4
M. Wt: 392.4 g/mol
InChI Key: BVVIYNVQLLTULW-UHFFFAOYSA-N
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Description

1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole is a complex organic compound that belongs to the class of benzoimidazoles. This compound is characterized by the presence of a benzoimidazole ring substituted with a methyl group and a diphenylphosphino group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole typically involves the following steps:

    Formation of the benzoimidazole ring: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Attachment of the diphenylphosphino group: This step involves the reaction of the benzoimidazole derivative with diphenylphosphine chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The diphenylphosphino group can be oxidized to form the corresponding phosphine oxide.

    Reduction: The benzoimidazole ring can be reduced under specific conditions to form dihydrobenzoimidazole derivatives.

    Substitution: The hydrogen atoms on the benzoimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Diphenylphosphine oxide derivatives.

    Reduction: Dihydrobenzoimidazole derivatives.

    Substitution: Halogenated benzoimidazole derivatives.

Scientific Research Applications

1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole involves its interaction with specific molecular targets. The diphenylphosphino group can coordinate with metal ions, making it a valuable ligand in catalysis. The benzoimidazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-Methyl-2-phenyl-1h-benzoimidazole: Lacks the diphenylphosphino group, making it less versatile in coordination chemistry.

    2-(Diphenylphosphino)benzoimidazole: Lacks the methyl group, which may affect its steric and electronic properties.

    1-Methyl-2-(2-pyridyl)-1h-benzoimidazole: Contains a pyridyl group instead of the diphenylphosphino group, leading to different coordination and reactivity properties.

Uniqueness: 1-Methyl-2-(2-diphenylphosphinophenyl)-1h-benzoimidazole is unique due to the presence of both the methyl and diphenylphosphino groups, which confer distinct steric and electronic properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.

Properties

IUPAC Name

[2-(1-methylbenzimidazol-2-yl)phenyl]-diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N2P/c1-28-24-18-10-9-17-23(24)27-26(28)22-16-8-11-19-25(22)29(20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVIYNVQLLTULW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357398-59-4
Record name 1357398-59-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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